2-Allyl-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
CAS No.: 1823994-60-0
Cat. No.: VC4191401
Molecular Formula: C13H21NO5
Molecular Weight: 271.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823994-60-0 |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.313 |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylmorpholine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO5/c1-5-6-13(10(15)16)9-14(7-8-18-13)11(17)19-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16) |
| Standard InChI Key | RZXFFNGMANLBKA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)(CC=C)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a six-membered morpholine ring (C₄H₈NO) with two distinct substituents:
-
tert-Butoxycarbonyl (Boc) group: Positioned at the 4th carbon, this electron-withdrawing group enhances stability and modulates reactivity during synthetic modifications .
-
Allyl side chain: Attached to the 2nd carbon, the prop-2-enyl group (C₃H₅) introduces unsaturation, enabling participation in cycloaddition or polymerization reactions .
The carboxylic acid moiety at the 2nd position further contributes to its polarity and capacity for salt formation or esterification .
Stereochemical Considerations
Chirality at the 2nd carbon (due to the allyl and carboxylic acid groups) necessitates enantioselective synthesis. The (R)- and (S)-enantiomers exhibit distinct pharmacological profiles, as seen in related morpholine derivatives .
Table 1: Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₁NO₅ | |
| Molecular Weight | 271.31 g/mol | |
| Boiling Point | 369.5°C at 760 mmHg | |
| Density | 1.23 g/cm³ | |
| Melting Point | 147–150°C (Boc analog) | |
| Solubility | Moderate in polar solvents |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions:
-
Boc Protection: Morpholine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to introduce the Boc group at the 4th position .
-
Allylation: The 2nd position is functionalized via nucleophilic substitution or radical addition using allyl bromide or similar reagents .
-
Purification: Chromatographic techniques (e.g., TLC, HPLC) and recrystallization ensure high purity (>95%) .
Key challenges include avoiding epimerization during allylation and optimizing reaction pH (6–8) to prevent Boc group cleavage .
Analytical Validation
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the allyl protons resonate at δ 5.2–5.8 ppm (vinyl protons) and δ 3.7–4.2 ppm (morpholine ring) .
-
Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 272.3 [M+H]⁺, consistent with the molecular formula .
| Compound | IC₅₀ (Proteasome Inhibition) | Selectivity Index |
|---|---|---|
| 2-Allyl-4-Boc-morpholine-2-COOH | 12 nM | 8.2 |
| Carfilzomib | 5 nM | 15.4 |
| Boc-Morpholine-3-COOH | 45 nM | 3.1 |
Comparative Analysis with Related Compounds
Reactivity Trends
The allyl group differentiates this compound from simpler Boc-morpholine analogs:
-
Click Chemistry: Participates in thiol-ene reactions for bioconjugation .
-
Thermal Stability: Decomposes at 200°C, compared to 180°C for non-allylated analogs .
Pharmacokinetic Advantages
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume